molecular formula C38H34N8O5 B14764951 Snap-tmr

Snap-tmr

Cat. No.: B14764951
M. Wt: 682.7 g/mol
InChI Key: FBUWGJIZADLAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNAP-Cell TMR-Star is a red fluorescent substrate used to label SNAP-tag fusion proteins inside living cells, on cell surfaces, or in vitro. It is a cell-permeable substrate based on the single isomer 6-carboxytetramethylrhodamine. This compound is suitable for standard rhodamine filter sets and has an excitation maximum at 554 nm and an emission maximum at 580 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

SNAP-Cell TMR-Star is synthesized by derivatizing benzylpurines and benzylchloropyrimidines. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag during the labeling reaction .

Industrial Production Methods

The industrial production of SNAP-Cell TMR-Star involves the preparation of 30 nmol of the substrate, sufficient to make 10 ml of a 3 µM SNAP-tag fusion protein labeling solution. The substrate is stored at -20°C for long-term storage or at 4°C in the dark for short-term storage .

Scientific Research Applications

SNAP-Cell TMR-Star is widely used in various scientific research applications, including:

    In vivo Imaging: It is used for live cell imaging to visualize and track fused proteins.

    Pulse Chase: It helps in studying the dynamics of protein synthesis and degradation.

    Receptor Internalization: It is used to study the internalization of receptors on cell surfaces.

    Protein Localization: It aids in determining the localization of proteins within cells.

    Protein Labeling: It is used to label proteins for various biochemical and cellular assays.

Mechanism of Action

SNAP-Cell TMR-Star exerts its effects by covalently attaching to the SNAP-tag, a small protein based on mammalian O6-alkylguanine-DNA alkyltransferase. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag, enabling the specific and covalent attachment of virtually any molecule to a protein of interest .

Properties

Molecular Formula

C38H34N8O5

Molecular Weight

682.7 g/mol

IUPAC Name

4-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C38H34N8O5/c1-45(2)24-10-13-27-30(16-24)51-31-17-25(46(3)4)11-14-28(31)32(27)29-15-23(9-12-26(29)37(48)49)35(47)40-18-21-5-7-22(8-6-21)19-50-36-33-34(42-20-41-33)43-38(39)44-36/h5-17,20H,18-19H2,1-4H3,(H4-,39,40,41,42,43,44,47,48,49)

InChI Key

FBUWGJIZADLAIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-]

Origin of Product

United States

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